
7-Chloroindole-3-acetic acid
Descripción general
Descripción
7-Chloroindole-3-acetic acid is a chloroindole-3-acetic acid . It has a molecular formula of C10H8ClNO2, an average mass of 209.62876, and a monoisotopic mass of 209.02436 .
Synthesis Analysis
While the exact synthesis process for 7-Chloroindole-3-acetic acid is not detailed in the search results, a related compound, indole-3-acetic acid (IAA), has been synthesized by an endophytic fungus, Colletotrichum fructicola CMU-A109 . The highest IAA yield was obtained after 26 days of cultivation in liquid medium supplemented with 8 mg/mL L-tryptophan at 30°C .
Molecular Structure Analysis
The molecular structure of 7-Chloroindole-3-acetic acid consists of a chlorinated indole ring attached to an acetic acid group . The InChI string for the compound is InChI=1S/C10H8ClNO2/c11-8-3-1-2-7-6 (4-9 (13)14)5-12-10 (7)8/h1-3,5,12H,4H2, (H,13,14) .
Aplicaciones Científicas De Investigación
Role in Cell Biology
Indole derivatives, including “2-(7-chloro-1H-indol-3-yl)acetic acid”, play a significant role in cell biology . They are important types of molecules and natural products .
Treatment of Cancer Cells
Indole derivatives have been applied as biologically active compounds for the treatment of cancer cells . They have shown various biologically vital properties .
Antimicrobial Applications
Indole derivatives have also been used in the treatment of microbes . This makes them valuable in the development of new antimicrobial drugs .
Treatment of Various Disorders
Indole derivatives have attracted increasing attention in recent years for their potential in treating different types of disorders in the human body .
Plant Growth Hormone
“2-(7-chloro-1H-indol-3-yl)acetic acid” is applied as a plant growth hormone . It is an inducer of plant cell elongation and division, and it has been shown to cause uncontrolled growth .
Synthesis of Alkaloids
Indole derivatives are prevalent moieties present in selected alkaloids . The investigation of novel methods of synthesis has attracted the attention of the chemical community .
Antiviral Activity
Indole derivatives possess various biological activities, including antiviral activity . They have been prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives also possess anti-inflammatory activity . This makes them valuable in the development of new anti-inflammatory drugs .
Mecanismo De Acción
Target of Action
The primary target of 2-(7-chloro-1H-indol-3-yl)acetic acid, also known as 7-Chloroindole-3-acetic acid, is interleukin-2 . Interleukin-2 is a type of cytokine signaling molecule in the immune system. It plays a crucial role in the regulation of the activities of white blood cells (leukocytes, often lymphocytes) that are responsible for immunity.
Mode of Action
The compound interacts with its target, interleukin-2, and binds with high affinity to the multiple receptors . This interaction can lead to a variety of biological responses, including the modulation of immune responses. The exact nature of these interactions and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
Indole derivatives are known to play a significant role in cell biology . They are involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . . These properties can significantly impact the compound’s bioavailability.
Result of Action
The molecular and cellular effects of 2-(7-chloro-1H-indol-3-yl)acetic acid’s action are diverse due to the wide range of biological activities associated with indole derivatives . For instance, some indole derivatives have shown inhibitory activity against influenza A . .
Safety and Hazards
Direcciones Futuras
Research into indole derivatives, including 7-Chloroindole-3-acetic acid, is ongoing. Indole derivatives have been found to possess various biological activities, making them of interest for potential therapeutic applications . Additionally, the production of halogenated tryptophan (Trp), indole-3-acetonitrile (IAN) and IAA has been shown to be possible in transgenic Arabidopsis thaliana in planta with the help of bacterial halogenating enzymes .
Propiedades
IUPAC Name |
2-(7-chloro-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c11-8-3-1-2-7-6(4-9(13)14)5-12-10(7)8/h1-3,5,12H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOAZUXPPBRTBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC=C2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50172640 | |
| Record name | Indole-3-acetic acid, 7-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloroindole-3-acetic acid | |
CAS RN |
1912-41-0 | |
| Record name | 7-Chloro-1H-indole-3-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1912-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indole-3-acetic acid, 7-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001912410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indole-3-acetic acid, 7-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50172640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(7-Chloro-1H-indol-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



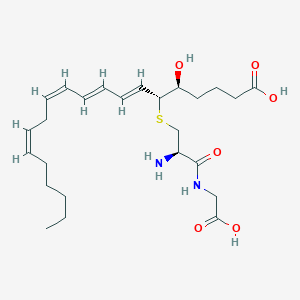

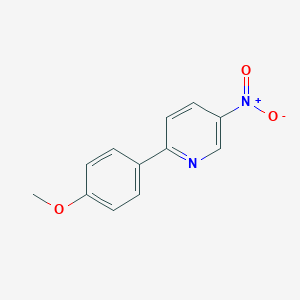
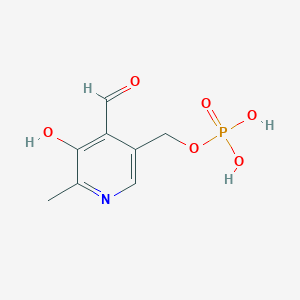



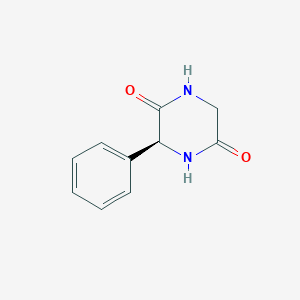
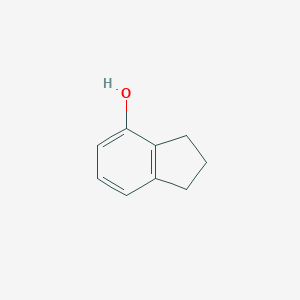

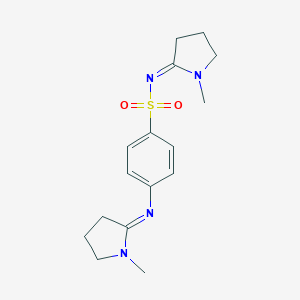
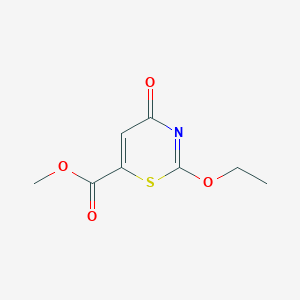

![3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione](/img/structure/B162717.png)